(S)-2,4-Diaminobutanoic acid hydrobromide

Overview

Description

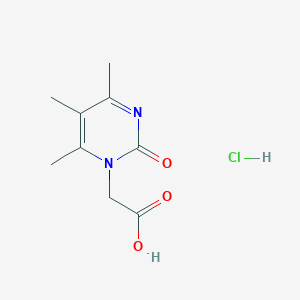

“(S)-2,4-Diaminobutanoic acid hydrobromide” is a chemical compound with a molecular weight of 199.05 . It is used in the synthesis of metalloaminoacids such as [34S]-enriched methionine (34S-Met), telluromethionine (TeMet), and selenohomolanthionine (SeHLan) .

Synthesis Analysis

The synthesis of “(S)-2,4-Diaminobutanoic acid hydrobromide” involves the use of Slow Evaporation Solution Growth Technique . The compound can also be synthesized by reacting bromine with either sulfur or phosphorus and water .

Molecular Structure Analysis

The molecular structure of “(S)-2,4-Diaminobutanoic acid hydrobromide” has been validated using Powder X-ray diffraction . The compound has a linear formula of BrCH2CH2CH(NH2)CO2H·HBr and a molecular weight of 262.93 .

Chemical Reactions Analysis

“(S)-2,4-Diaminobutanoic acid hydrobromide” participates in various chemical reactions. For instance, it can be used in the synthesis of metalloaminoacids . Hydrobromic acid, a component of the compound, is commonly used in the production of organobromine compounds .

Physical And Chemical Properties Analysis

“(S)-2,4-Diaminobutanoic acid hydrobromide” is a strong acid with a pKa value of -9 . It has a density of around 1.49 g/cm3 . It is highly soluble in H2O (water) and ethanol with the formation of electrolyte .

Scientific Research Applications

1. α-Bromination Reaction on Acetophenone Derivatives

- Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

2. Growth of l-glutamic Hydrobromide Single Crystal

- Application Summary : Semi-organic derivatives of non-linear optical materials are widely used due to their high nonlinear efficiency and quick reaction in electro-optic switches. This study used the Slow Evaporation Solution Growth Technique to grow single crystals of the semi-organic compound l-glutamic hydrobromide .

- Methods of Application : The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound l-glutamic hydrobromide. Powder X-ray diffraction was used to validate the structural parameter of the single crystal .

- Results or Outcomes : UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application by estimating their corresponding optical parameters .

3. Synthesis and Growth of l-tyrosine Hydrobromide

- Application Summary : This study focuses on the synthesis and growth of l-tyrosine hydrobromide, a semi-organic non-linear optical material .

- Methods of Application : The raw solid of l-tyrosine hydrobromide was synthesized by taking the stoichiometric ratio of commercially available l-tyrosine and hydrobromic acid (HBr). The preparation of saturated solution was achieved by dissolving the calculated amount of HBr into deionized water and then the l-tyrosine salt with slow stirring .

- Results or Outcomes : The study successfully synthesized and grew l-tyrosine hydrobromide, which can be used in the production of non-linear optical materials .

3. Synthesis and Growth of l-tyrosine Hydrobromide

- Application Summary : This study focuses on the synthesis and growth of l-tyrosine hydrobromide, a semi-organic non-linear optical material .

- Methods of Application : The raw solid of l-tyrosine hydrobromide was synthesized by taking the stoichiometric ratio of commercially available l-tyrosine and hydrobromic acid (HBr). The preparation of saturated solution was achieved by dissolving the calculated amount of HBr into deionized water and then the l-tyrosine salt with slow stirring .

- Results or Outcomes : The study successfully synthesized and grew l-tyrosine hydrobromide, which can be used in the production of non-linear optical materials .

Safety And Hazards

properties

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHWEZQMFNGBK-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,4-Diaminobutanoic acid hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)

![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)

![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)

![Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389812.png)

![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)